molecular formula C12H16BrNO3 B1344542 2-bromo-N-(3,4-dimethoxyphenyl)butanamide CAS No. 1119450-40-6

2-bromo-N-(3,4-dimethoxyphenyl)butanamide

Cat. No. B1344542
M. Wt: 302.16 g/mol
InChI Key: ITLWQOXMEGNGPB-UHFFFAOYSA-N
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Description

2-bromo-N-(3,4-dimethoxyphenyl)butanamide is a biochemical compound used for proteomics research . It has a molecular formula of C12H16BrNO3 and a molecular weight of 302.16 .


Physical And Chemical Properties Analysis

2-bromo-N-(3,4-dimethoxyphenyl)butanamide is a solid compound . Its molecular weight is 302.16 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds related to "2-bromo-N-(3,4-dimethoxyphenyl)butanamide" have been investigated for their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. Synthesized bromophenols demonstrated inhibitory capacities, suggesting potential applications in treating diseases like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).

Antioxidant Properties

Bromophenols derived from related synthetic processes have shown effective antioxidant power. These compounds were tested in various in vitro assays to evaluate their antioxidant and radical scavenging activities. The results indicated that synthesized bromophenols possess significant antioxidant properties, which can be compared to those of standard antioxidant compounds like BHA, BHT, α-tocopherol, and trolox (Balaydın et al., 2010).

Drug Design and Pharmacology

Studies have explored the potential of related compounds in drug design, particularly focusing on their interactions with specific biological targets. For example, research into CDK2 inhibitors identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as a compound with promising inhibitory activity, showcasing the application of structure-based drug design (SBDD) in discovering potent and selective inhibitors for therapeutic purposes (Vulpetti et al., 2006).

Materials Science

In materials science, heterodifunctional polyfluorene building blocks, including compounds with bromo and dimethoxyphenyl groups, have been used to create enhanced brightness emission-tuned nanoparticles. These nanoparticles, formed through covalent attachment to polyethylene glycol, exhibited bright fluorescence emissions with quantum yields up to 84%, showcasing their potential in optical applications (Fischer et al., 2013).

Organic Synthesis

Research in organic synthesis has led to the development of novel methods for bromination of aromatic ethers, including those related to "2-bromo-N-(3,4-dimethoxyphenyl)butanamide". These methods offer improved yields and safety profiles, suggesting broader applications in synthesizing various organic compounds (Yong-nan, 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it can be acutely toxic if ingested or if it comes into contact with the eyes . It’s also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-8-5-6-10(16-2)11(7-8)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWQOXMEGNGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273334
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,4-dimethoxyphenyl)butanamide

CAS RN

1119450-40-6
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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